(6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid
Overview
Description
“(6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid” is a chemical compound with the CAS Number: 1105663-76-0 . Its molecular weight is 233.01 and its linear formula is C11H9BFNO3 . The compound is typically stored in an inert atmosphere and in a freezer .
Molecular Structure Analysis
The InChI code for “(6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid” is 1S/C11H9BFNO3/c13-9-3-1-2-4-10(9)17-11-6-5-8(7-14-11)12(15)16/h1-7,15-16H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “(6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid” are not available, boronic acids are known to participate in various types of reactions. For example, they are used in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
“(6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid” has a molecular weight of 233.01 . It is typically stored in an inert atmosphere and in a freezer .Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids, including pyridinylboronic acids, are often used in suzuki-miyaura coupling reactions , which are widely applied in the synthesis of various biologically active compounds .
Mode of Action
The compound likely acts through a mechanism common to boronic acids, which is the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound with an organic halide or triflate using a palladium catalyst . The boronic acid donates its organyl group to the palladium complex, which then transfers it to the organic halide or triflate .
Biochemical Pathways
The suzuki-miyaura coupling reaction, which this compound likely participates in, is used to synthesize a wide range of biologically active compounds . These compounds can then interact with various biochemical pathways depending on their structure and function.
Result of Action
As a participant in the suzuki-miyaura coupling reaction, this compound can contribute to the synthesis of various biologically active compounds . The effects of these compounds would depend on their specific structures and functions.
Action Environment
The action, efficacy, and stability of (6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires specific conditions, including the presence of a palladium catalyst and a base . Additionally, factors such as temperature, pH, and solvent can also impact the reaction . Therefore, the environment in which this compound is used can significantly affect its action and efficacy.
properties
IUPAC Name |
[6-(2-fluorophenoxy)pyridin-3-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BFNO3/c13-9-3-1-2-4-10(9)17-11-6-5-8(7-14-11)12(15)16/h1-7,15-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZYBRHCAFVZTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OC2=CC=CC=C2F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743966 | |
Record name | [6-(2-Fluorophenoxy)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1105663-76-0 | |
Record name | [6-(2-Fluorophenoxy)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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